molecular formula C15H30N2O B5686554 1,3-Bis(cyclohexylamino)propan-2-ol

1,3-Bis(cyclohexylamino)propan-2-ol

Cat. No.: B5686554
M. Wt: 254.41 g/mol
InChI Key: ZOZIYWBBWFUQHH-UHFFFAOYSA-N
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Description

1,3-Bis(cyclohexylamino)propan-2-ol: is an organic compound with the molecular formula C15H30N2O It is a secondary amine and alcohol, characterized by the presence of two cyclohexylamino groups attached to a propane backbone with a hydroxyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(cyclohexylamino)propan-2-ol can be synthesized through the reaction of cyclohexylamine with epichlorohydrin. The reaction proceeds via nucleophilic substitution, where the amine groups attack the epoxide ring of epichlorohydrin, leading to the formation of the desired product.

Reaction Scheme: [ \text{Epichlorohydrin} + 2 \text{Cyclohexylamine} \rightarrow 1,3-\text{Bis(cyclohexylamino)propan-2-ol} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(cyclohexylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under mild conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,3-Bis(cyclohexylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,3-Bis(cyclohexylamino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

1,3-Bis(cyclohexylamino)propan-2-ol can be compared with similar compounds such as:

    1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal activity.

    1,3-Bis(aryloxy)propan-2-amines: Exhibits antileishmanial activity.

    1,3-Bis[(2-hydroxyethyl)amino]-2-propanol: Used in the synthesis of various pharmaceuticals.

Uniqueness: this compound is unique due to its dual cyclohexylamino groups, which confer specific steric and electronic properties, making it suitable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1,3-bis(cyclohexylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O/c18-15(11-16-13-7-3-1-4-8-13)12-17-14-9-5-2-6-10-14/h13-18H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIYWBBWFUQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CNC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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